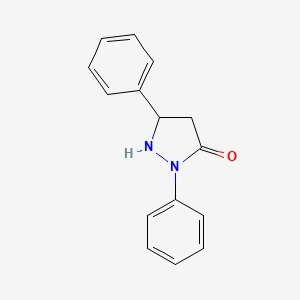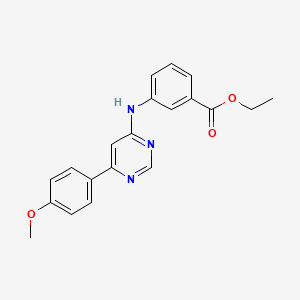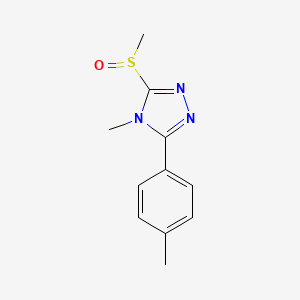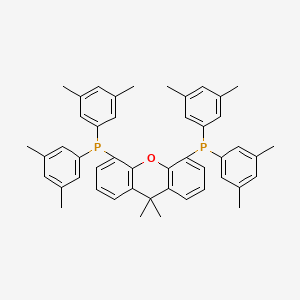![molecular formula C13H18N4O B12912302 4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine CAS No. 88896-76-8](/img/structure/B12912302.png)
4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that contains both imidazo and pyrimidine rings This compound is known for its unique structural features and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6,8-trimethylimidazo[1,5-a]pyrimidine with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazo or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine
- 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)piperidine
- 4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)thiomorpholine
Uniqueness
4-(4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is unique due to its specific substitution pattern on the imidazo and pyrimidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds. The presence of the morpholine ring also contributes to its unique properties, such as increased solubility and potential for hydrogen bonding interactions.
Propiedades
Número CAS |
88896-76-8 |
|---|---|
Fórmula molecular |
C13H18N4O |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
4-(4,6,8-trimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C13H18N4O/c1-9-8-12(16-4-6-18-7-5-16)15-13-10(2)14-11(3)17(9)13/h8H,4-7H2,1-3H3 |
Clave InChI |
ZGMWRXHIGPRFTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C(N=C(N12)C)C)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)






![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)
![N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12912269.png)
![2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride](/img/structure/B12912272.png)

![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)
